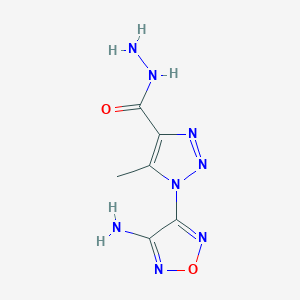

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound featuring a fused triazole-oxadiazole core. The molecule combines a 1,2,5-oxadiazol-3-yl (furazan) group with a 1,2,3-triazole ring, both nitrogen-rich heterocycles known for their bioisosteric properties and pharmacological relevance. This compound has been studied in structural and docking analyses, particularly in the context of nanostructure immobilization and antiviral applications .

Properties

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N8O2/c1-2-3(6(15)9-8)10-13-14(2)5-4(7)11-16-12-5/h8H2,1H3,(H2,7,11)(H,9,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCGOTXJDMEYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NON=C2N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides and amines under controlled conditions. For instance, the reaction of 4-amino-1,2,5-oxadiazole with 5-methyl-1H-1,2,3-triazole-4-carbohydrazide in the presence of a suitable catalyst and solvent can yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of triazole-oxadiazole carbohydrazides. Key structural analogs and their distinguishing features include:

Key Structural Insights :

- Electron-Withdrawing Groups: The 4-amino-1,2,5-oxadiazole (furazan) group enhances electron deficiency, promoting interactions with biological targets .

- Substituent Flexibility : Alkyl or aromatic substituents (e.g., piperidinylmethyl, benzofuran) modulate lipophilicity and binding affinity .

- Carbohydrazide vs. Carboxylate : The -CONHNH₂ group in the target compound offers superior hydrogen-bonding capacity compared to ester derivatives .

Pharmacological and Binding Properties

- Anticancer Potential: Benzimidazole-triazole hybrids (e.g., compound 6g) demonstrated activity via multi-targeting mechanisms, with melting points >220°C and confirmed stability .

- Antimicrobial Activity : Chloro and bromo derivatives of triazole-thiazole hybrids exhibited efficacy against microbial strains, though specific data for the target compound is pending .

Table 3: Pharmacological Data

Physicochemical Properties

Biological Activity

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and findings from relevant studies.

- Molecular Formula : C₆H₈N₈O₂

- Molecular Weight : 224.18 g/mol

- CAS Number : Not specified in the results but can be referenced from chemical databases.

Biological Activity Overview

The biological activities of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide are primarily characterized by its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing the triazole and oxadiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.

Key Findings:

- Antiproliferative Effects : In a study evaluating various derivatives of triazoles and oxadiazoles, certain compounds demonstrated IC₅₀ values in the low micromolar range against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. For instance, some derivatives showed IC₅₀ values as low as 1.1 µM for MCF-7 cells .

- Mechanism of Action : The anticancer activity is attributed to TS inhibition, which disrupts DNA synthesis leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

Research Insights:

- Inhibition Studies : Certain derivatives exhibited notable inhibition against E. coli and S. aureus, suggesting a broad-spectrum antimicrobial potential .

- Comparative Efficacy : The synthesized compounds were compared with standard antibiotics, showing promising results that warrant further investigation into their clinical applications .

Table 1: Antiproliferative Activity of Selected Compounds

| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | TS Inhibition |

| Compound B | HCT-116 | 2.6 | TS Inhibition |

| Compound C | HepG2 | 1.4 | TS Inhibition |

Table 2: Antimicrobial Activity Against Pathogens

| Compound ID | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 17 |

Case Studies

Several studies have been conducted to evaluate the efficacy of triazole and oxadiazole derivatives:

- Study on Thymol-Conjugated Derivatives : A series of compounds were synthesized incorporating thymol with triazole and oxadiazole moieties. These compounds exhibited both anticancer and antimicrobial activities through molecular docking studies that supported their biological efficacy .

- Evaluation of Novel Derivatives : Research focusing on novel derivatives containing oxadiazole units revealed their potential in drug discovery due to diverse biological activities including anticancer and anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.